N~2~-(methylsulfonyl)-N~2~-naphthalen-1-yl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide
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Overview
Description
N~2~-(methylsulfonyl)-N~2~-naphthalen-1-yl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring, a piperidine moiety, and a glycinamide backbone. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(methylsulfonyl)-N~2~-naphthalen-1-yl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the naphthalene derivative, followed by the introduction of the piperidine group and the glycinamide moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. Industrial methods often focus on cost-effectiveness and scalability to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(methylsulfonyl)-N~2~-naphthalen-1-yl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-(methylsulfonyl)-N~2~-naphthalen-1-yl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N2-(methylsulfonyl)-N~2~-naphthalen-1-yl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide
- N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide
- N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide
Uniqueness
N~2~-(methylsulfonyl)-N~2~-naphthalen-1-yl-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H27N3O4S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[methylsulfonyl(naphthalen-1-yl)amino]-N-[2-(piperidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C25H27N3O4S/c1-33(31,32)28(23-15-9-11-19-10-3-4-12-20(19)23)18-24(29)26-22-14-6-5-13-21(22)25(30)27-16-7-2-8-17-27/h3-6,9-15H,2,7-8,16-18H2,1H3,(H,26,29) |
InChI Key |
DYHDJLXRNWTSGA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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